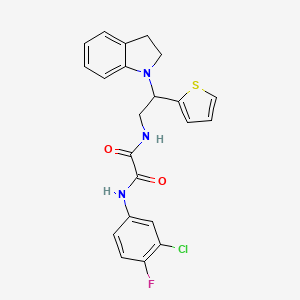
5-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various properties, including their potential use in medicinal chemistry and materials science. The related compounds in the provided papers include a variety of furan and thiophene derivatives, which are known for their interesting electronic and structural properties, making them valuable in different applications such as electrochromic devices and pharmaceuticals.
Synthesis Analysis
The synthesis of related furan and thiophene derivatives has been reported in the literature. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involved the use of elemental analysis, FT-IR, 1H NMR, and HR-MS methods, with the ligand coordinating metal ions as bidentate, yielding neutral complexes of the [ML2] type . Another study reported the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives through the oxidation of dihydrofuran carbonitriles, which were prepared by reacting 3-oxopropanenitriles with alkenes mediated by manganese(III) acetate . These methods provide insights into the possible synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, was determined using X-ray diffraction, revealing the inclination between furan and benzene rings and the antiperiplanar orientation of N-chloroethyl groups . Similarly, the crystal structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was characterized, crystallizing in the monoclinic system with specific unit cell parameters . These findings suggest that the compound of interest may also exhibit unique structural features that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of furan and thiophene derivatives is an area of interest due to their potential applications. The study on the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives indicates that these compounds can undergo further chemical transformations, such as electrochemical polymerization, to yield polymers with distinct electrochromic properties . This suggests that "this compound" may also participate in various chemical reactions, potentially leading to materials with useful properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and thiophene derivatives are crucial for their practical applications. The electrochemical, spectroelectrochemical, and morphological properties of polymers derived from thiophene-furan-thiophene type monomers were investigated, showing that they have potential for use in electrochromic devices (ECD) due to their stability, fast response time, and good optical contrast . The thermal decomposition of metal complexes of a related compound was also studied, providing information on their stability under thermal conditions . These studies indicate that the physical and chemical properties of the compound of interest would likely be significant for its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Novel Antimycobacterial Agents Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and showed promising antimycobacterial activity against M. tuberculosis H37Rv (Mtb), indicating their potential as antitubercular agents. These compounds were characterized by NMR and mass spectral analysis, highlighting their lower cytotoxicity profiles (Marvadi et al., 2020).
Antimicrobial Schiff Bases Synthesis 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized and treated with different substituted aryl aldehydes to produce Schiff bases. These compounds exhibited antimicrobial activity and were characterized by IR, 1H NMR, and mass spectral data (Arora et al., 2013).
Biological Applications
Inhibitors of Influenza A Virus Furan-carboxamide derivatives were synthesized as potent inhibitors of the H5N1 influenza A virus. The structure-activity relationship studies indicated the significance of the substituted heterocyclic moiety, with specific compounds demonstrating strong anti-influenza activity (Yongshi et al., 2017).
Chemical Modification and Reactivity
Direct C3-Arylation of Carboxamides A palladium-based catalytic system was used for the direct C3-arylation of furan-2-carboxamides and thiophene-2-carboxamides. This study demonstrated the influence of reaction conditions on the regioselectivity of the arylation process, providing insight into the reactivity of these carboxamides (Si Larbi et al., 2012).
Supramolecular Effects on Crystal Packing The effect of aromaticity on crystal packing was studied for furan/thiophene carboxamide compounds. The study highlighted the role of heteroatom substitution and π-based interactions in the crystal packing of these compounds, offering insights into their supramolecular architecture (Rahmani et al., 2016).
Multi-component Synthesis of Bifurans A novel approach for the multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans was described, providing a unique method for synthesizing these compounds and adding to the understanding of their chemical reactivity (Sayahi et al., 2015).
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-12(16,9-3-2-6-17-9)7-14-11(15)8-4-5-10(13)18-8/h2-6,16H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSWFNCWRCCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)
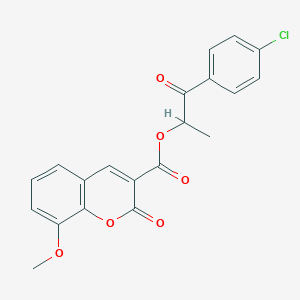
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)

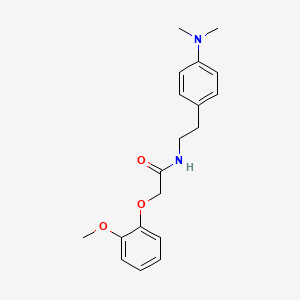
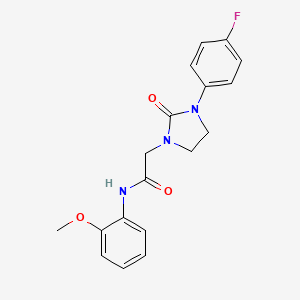
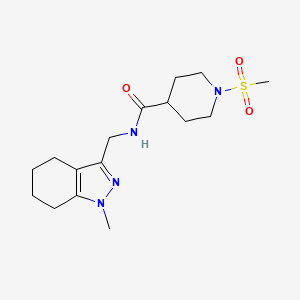
![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B3013969.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B3013970.png)
![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)
